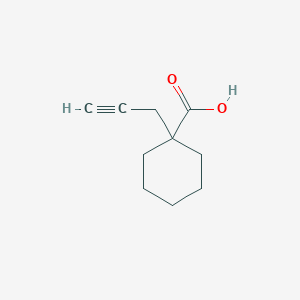

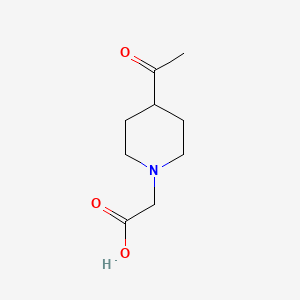

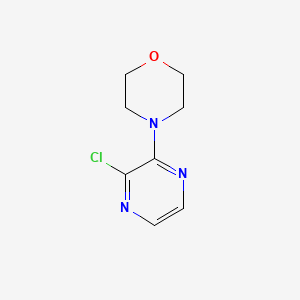

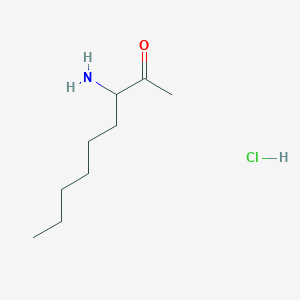

2-(4-乙酰哌啶-1-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(4-Acetylpiperidin-1-yl)acetic acid" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be relevant to the compound . For instance, derivatives of acetic acid and piperidine are frequently explored for their pharmacological potential and molecular structure characteristics .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, acetal-protected derivatives of (2,4-dioxocyclohex-1-yl)acetic acid were prepared through allylation, protection of carbonyl groups, and oxidation of the alkene, which were then used to synthesize hexahydroindoles, important intermediates for alkaloid synthesis . Another study demonstrated the use of acetic acid to promote a one-pot Mannich type condensation to form 2,6-diarylpiperidin-4-ones, suggesting that acetic acid plays a crucial role in facilitating certain reactions involving piperidine derivatives .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by a six-membered heterocyclic ring, which typically adopts a chair conformation. The substituents on this ring are usually in an equatorial disposition, which is a stable configuration . The crystal structure of a related acetic acid ester compound was determined by X-ray diffraction analysis, revealing that the pyranoid ring also adopts a chair conformation, indicating a stable structure for these types of compounds .

Chemical Reactions Analysis

The presence of acetic acid in the synthesis of piperidine derivatives suggests that it may be involved in facilitating or promoting certain chemical reactions. For instance, in the absence of acetic acid, the Mannich type condensation does not proceed to completion, highlighting its importance in the reaction process . This implies that acetic acid could play a similar role in the synthesis or reactions involving "2-(4-Acetylpiperidin-1-yl)acetic acid".

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(4-Acetylpiperidin-1-yl)acetic acid" are not directly discussed, the properties of similar compounds can provide some context. Piperidine derivatives are often evaluated for their pharmacological properties, such as their activity as agonists of S1P receptors, and are found to have good pharmacokinetic properties in rats . The stability of the molecular structure, as indicated by the chair conformation of the heterocyclic ring, is also a significant physical characteristic that can influence the compound's reactivity and interactions .

科学研究应用

科学研究中乙酸衍生物概述

乙酸衍生物,包括哌啶环上具有乙酰化等修饰的化合物,在科学研究中发挥着多种作用,从农业到制药。虽然“2-(4-乙酰哌啶-1-基)乙酸”本身并未直接提及,但可以从类似化合物的角色和应用中获取见解。

环境和农业影响

- 除草剂研究和毒理学:对 2,4-二氯苯氧乙酸 (2,4-D) 等除草剂的研究探索了它们的的环境归宿、毒理学和对非目标生物的影响。这项研究对于了解此类化学物质如何影响生态系统和人类健康至关重要,指导更安全的农业实践和监管政策 (Zuanazzi 等人,2020 年).

生物医学和生物技术应用

细胞死亡和酵母研究:乙酸在诱导酵母细胞死亡中的作用已被广泛研究,为细胞功能和食品保鲜和生物能源生产中的潜在生物技术应用提供了见解 (Chaves 等人,2021 年).

微生物分解代谢和环境生物修复:关于细菌分解吲哚-3-乙酸 (IAA) 的研究阐明了微生物与植物激素的相互作用以及在生物修复和提高农业生产力中的潜在应用 (Laird 等人,2020 年).

工业和化学工程

- 渗透蒸发技术:使用聚合物膜对水-乙酸混合物进行渗透蒸发分离的研究突出了乙酸衍生物在工业分离过程中的重要性,对化学制造业的可持续性和效率有影响 (Aminabhavi 和 Toti,2003 年).

未来方向

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “2-(4-Acetylpiperidin-1-YL)acetic acid”, as a piperidine derivative, may have potential applications in the field of drug discovery.

属性

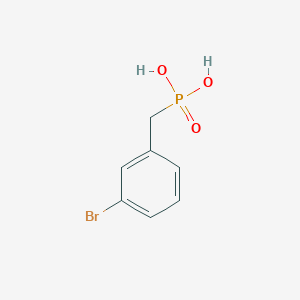

IUPAC Name |

2-(4-acetylpiperidin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)8-2-4-10(5-3-8)6-9(12)13/h8H,2-6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIMHNCSGPDOGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(CC1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609864 |

Source

|

| Record name | (4-Acetylpiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Acetylpiperidin-1-YL)acetic acid | |

CAS RN |

885274-84-0 |

Source

|

| Record name | (4-Acetylpiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)